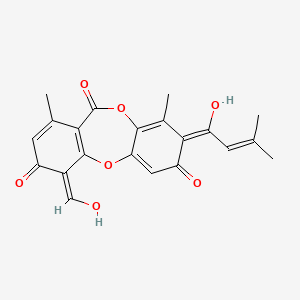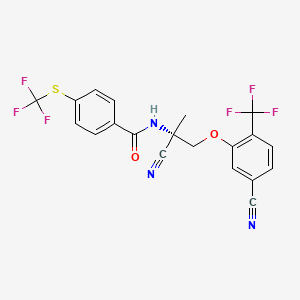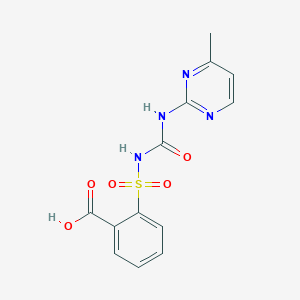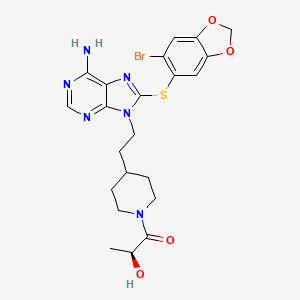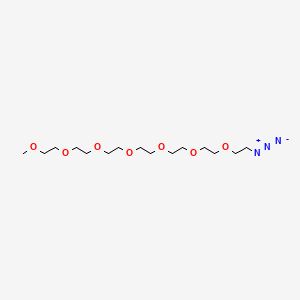
m-PEG7-叠氮化物
描述
m-PEG7-Azide: is a polyethylene glycol (PEG)-based compound that contains an azide group. It is commonly used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC). The compound is often utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
科学研究应用
Chemistry: m-PEG7-Azide is widely used in click chemistry for the synthesis of complex molecules, including polymers and dendrimers. Its ability to form stable triazole linkages makes it valuable in various chemical synthesis applications .
Biology: In biological research, m-PEG7-Azide is used for labeling biomolecules, such as proteins and nucleic acids. The compound’s biocompatibility and stability make it suitable for in vivo studies .
Medicine: m-PEG7-Azide is employed in the development of drug delivery systems and diagnostic agents. Its ability to conjugate with various biomolecules allows for targeted delivery and imaging applications .
Industry: In industrial applications, m-PEG7-Azide is used in the production of advanced materials, including hydrogels and nanomaterials. Its versatility and reactivity make it a valuable tool in material science .
作用机制
Target of Action
m-PEG7-Azide is a PEG-based PROTAC linker . The primary targets of m-PEG7-Azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
m-PEG7-Azide operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG7-Azide is the ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins. The process involves tagging the target protein with ubiquitin, a small regulatory protein, which signals the proteasome to degrade the tagged protein .
Pharmacokinetics
As a protac linker, it’s designed to improve the solubility, pharmacokinetics, and bioactivity of the attached drug molecule .
Result of Action
The primary result of m-PEG7-Azide’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase and a ligand for the target protein, m-PEG7-Azide enables the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
生化分析
Biochemical Properties
m-PEG7-Azide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages through click chemistry. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can be conjugated to proteins and enzymes via azide-alkyne cycloaddition, facilitating the immobilization of these biomolecules on solid supports such as nanoparticles and magnetic beads . This interaction enhances the stability and activity of the immobilized proteins, making m-PEG7-Azide a valuable reagent in the development of biosensors and biochips .
Cellular Effects
m-PEG7-Azide influences various cellular processes by enabling the targeted delivery of biomolecules. When conjugated to nanoparticles, it can promote the internalization of cell-impermeant probes, thereby affecting cell signaling pathways and gene expression . The use of m-PEG7-Azide in click chemistry reactions allows for the precise modification of cellular components, which can lead to changes in cellular metabolism and function . Additionally, m-PEG7-Azide has been shown to facilitate the transfection of cells with small interference RNA (siRNA), highlighting its potential in gene therapy applications .
Molecular Mechanism
The molecular mechanism of m-PEG7-Azide involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups . These reactions result in the formation of stable triazole linkages, which can be used to conjugate m-PEG7-Azide to various biomolecules. This conjugation can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . The ability of m-PEG7-Azide to form stable linkages with proteins and enzymes makes it a powerful tool for studying protein-protein interactions and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG7-Azide can change over time due to its stability and degradation properties. m-PEG7-Azide is generally stable under recommended storage conditions, but its activity can be affected by prolonged exposure to light and heat . In in vitro studies, the long-term effects of m-PEG7-Azide on cellular function have been observed, with some studies reporting changes in protein activity and cellular metabolism over time . These temporal effects highlight the importance of proper storage and handling of m-PEG7-Azide in laboratory experiments.
Dosage Effects in Animal Models
The effects of m-PEG7-Azide vary with different dosages in animal models. At low doses, m-PEG7-Azide has been shown to facilitate the targeted delivery of biomolecules without causing significant toxicity . At high doses, m-PEG7-Azide can induce adverse effects such as oxidative stress and alterations in cellular metabolism . These dosage-dependent effects underscore the need for careful optimization of m-PEG7-Azide concentrations in experimental studies to minimize potential toxicities.
Metabolic Pathways
m-PEG7-Azide is involved in various metabolic pathways, primarily through its role in click chemistry reactions. The azide group in m-PEG7-Azide can react with alkyne-containing molecules to form stable triazole linkages, which can influence metabolic flux and metabolite levels . Additionally, m-PEG7-Azide can interact with enzymes and cofactors involved in these pathways, further modulating cellular metabolism . The ability of m-PEG7-Azide to participate in these reactions makes it a valuable tool for studying metabolic processes and developing targeted therapies.
Transport and Distribution
Within cells and tissues, m-PEG7-Azide is transported and distributed through interactions with various transporters and binding proteins. The compound can be conjugated to nanoparticles, which facilitates its uptake and distribution within cells . Once inside the cell, m-PEG7-Azide can localize to specific cellular compartments, depending on the nature of its conjugated biomolecule . This targeted distribution allows for precise modulation of cellular functions and enhances the efficacy of m-PEG7-Azide in biochemical applications.
Subcellular Localization
The subcellular localization of m-PEG7-Azide is influenced by its conjugation to specific targeting signals or post-translational modifications. For example, m-PEG7-Azide can be directed to the mitochondria, nucleus, or other organelles through the use of appropriate targeting sequences . This localization can affect the activity and function of m-PEG7-Azide, enabling researchers to study its effects in different cellular contexts . The ability to control the subcellular localization of m-PEG7-Azide makes it a versatile tool for investigating cellular processes and developing targeted therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG7-Azide typically involves the reaction of a polyethylene glycol derivative with an azide-containing reagent. One common method is the reaction of m-PEG7-OH with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production of m-PEG7-Azide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced chemical reactors and purification systems .
化学反应分析
Types of Reactions:
Click Chemistry Reactions: m-PEG7-Azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. .
Reduction Reactions: The azide group in m-PEG7-Azide can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reaction.
Common Reagents and Conditions:
Major Products:
相似化合物的比较
m-PEG4-Azide: Similar to m-PEG7-Azide but with a shorter PEG chain, making it less hydrophilic.
m-PEG12-Azide: Contains a longer PEG chain, providing greater solubility and flexibility.
Aminooxy-PEG7-Azide: Contains an aminooxy group in addition to the azide group, allowing for additional reactivity with carbonyl-containing molecules.
Uniqueness: m-PEG7-Azide is unique due to its optimal PEG chain length, which provides a balance between hydrophilicity and flexibility. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPCQLXBYKYWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731616 | |
| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208987-04-6 | |
| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


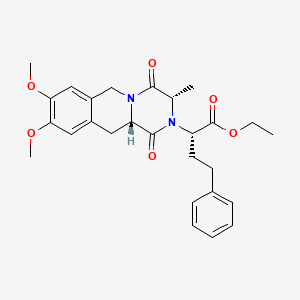
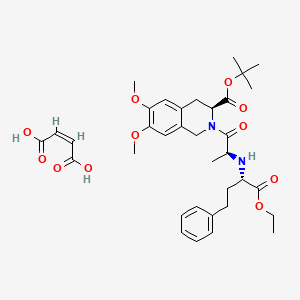
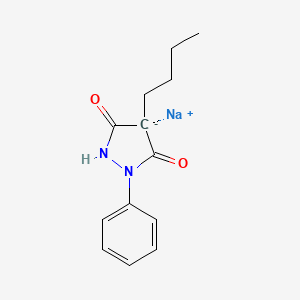
![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
